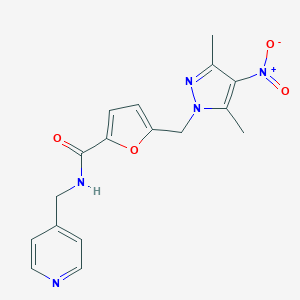![molecular formula C14H14BrN3O B214274 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214274.png)
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been reported to have anticancer, antifungal, and anti-inflammatory activities. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi by disrupting the cell wall synthesis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that its anticancer activity may be mediated through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been suggested that its antifungal activity may be due to the inhibition of chitin synthase, an enzyme that is essential for the synthesis of the fungal cell wall. In addition, its anti-inflammatory activity may be related to the inhibition of the NF-κB pathway, a signaling pathway that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline have been investigated in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the inhibition of tumor growth. It has also been found to inhibit the growth of fungi by disrupting the cell wall synthesis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, which may have therapeutic implications for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antifungal, and anti-inflammatory activities, which may be useful for the development of new drugs. Moreover, its synthesis method is relatively simple and straightforward. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the research on 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline. One of the directions is to investigate its potential as a new drug candidate for the treatment of cancer, fungal infections, and inflammatory diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Moreover, it may be interesting to explore its structure-activity relationship and optimize its pharmacological properties. Finally, it may be worthwhile to investigate its potential as a molecular probe for the study of biological processes.
Métodos De Síntesis
The synthesis of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been reported in the literature. One of the methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the nitrogen atom of the tetrahydroisoquinoline ring, followed by elimination of hydrogen chloride to give the desired product.
Propiedades
Nombre del producto |
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Fórmula molecular |
C14H14BrN3O |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
(4-bromo-2-methylpyrazol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c1-17-13(12(15)8-16-17)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3 |
Clave InChI |
LYXFZVDDFOZPDO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)

![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)
![2-[({4-bromo-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214198.png)


![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)

![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
